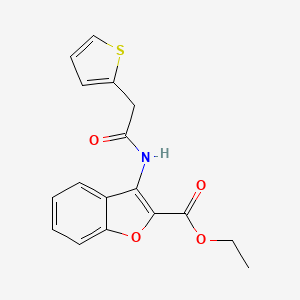

Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate

Description

Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate is a benzofuran derivative featuring a thiophene-acetamido substituent at the 3-position and an ethyl ester group at the 2-position. The compound’s synthesis likely follows methods analogous to those described in patent literature, such as coupling reactions involving tert-butoxycarbonyl (Boc)-protected intermediates .

Properties

IUPAC Name |

ethyl 3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4S/c1-2-21-17(20)16-15(12-7-3-4-8-13(12)22-16)18-14(19)10-11-6-5-9-23-11/h3-9H,2,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDWNVCOTILXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-acetylthiophene with ethyl 3-aminobenzofuran-2-carboxylate under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzofuran moiety can be reduced to form alcohols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .

Scientific Research Applications

Chemistry

Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore various derivatives that may exhibit enhanced properties or novel functionalities.

Biology

The compound has been investigated for its antimicrobial and anticancer properties. Studies indicate that it can inhibit the growth of various bacterial strains by disrupting their cell wall synthesis mechanisms, suggesting its potential as a lead compound for developing new antibiotics . Additionally, in vitro assays have demonstrated its ability to reduce the viability of cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells, through mechanisms involving apoptosis activation .

Medicine

In medicinal chemistry, this compound is explored as a candidate for drug development due to its bioactive properties. Its mechanism of action involves interaction with specific molecular targets, potentially inhibiting enzymes involved in bacterial cell wall synthesis and modulating inflammatory cytokines .

Industry

This compound is utilized in the development of organic semiconductors and corrosion inhibitors . Its stability and unique electronic properties make it suitable for applications in materials science .

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism involved the inhibition of bacterial cell wall synthesis, making it a promising candidate for antibiotic development .

- Anticancer Properties : Research involving A549 and HeLa cancer cell lines revealed that the compound reduced cell viability significantly. The mechanism was linked to the activation of caspase pathways leading to apoptosis, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide-induced models. This effect may be attributed to blocking signaling pathways involving NF-kB, crucial in inflammatory responses .

Mechanism of Action

The mechanism of action of ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For instance, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Key Observations:

Pharmacological Activity

- Benzofuran Derivatives: Ethyl 2-(5-cyclohexyl-3-methylsulfinyl-1-benzofuran-2-yl)acetate demonstrates antitumor and antimicrobial activities, attributed to the methylsulfinyl group’s ability to modulate redox interactions .

Biological Activity

Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.

Chemical Structure and Synthesis

The molecular formula of this compound is C17H15NO4S. The compound features a benzofuran core linked to a thiophene moiety via an acetamido group. Its synthesis typically involves multi-step organic reactions, including the condensation of 2-acetylthiophene with ethyl 3-aminobenzofuran-2-carboxylate under acidic or basic conditions, often utilizing catalysts like p-toluenesulfonic acid or sodium hydroxide.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been shown to inhibit the growth of various bacterial strains by disrupting their cell wall synthesis mechanisms. The compound's effectiveness against Gram-positive and Gram-negative bacteria suggests its potential as a lead compound for developing new antibiotics.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays demonstrated that it can reduce the viability of cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve inducing apoptosis through the activation of caspase pathways, indicating its potential as an anticancer agent .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Research indicates that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-induced models. This effect may be attributed to its ability to block signaling pathways involving NF-kB, which plays a crucial role in inflammatory responses .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

- Caspase Activation : In cancer cells, it activates caspases leading to programmed cell death.

- Cytokine Modulation : It modulates the expression of inflammatory cytokines, thereby exerting anti-inflammatory effects.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl 2-(thiophen-2-yl)acetate | Lacks benzofuran structure | Moderate antimicrobial activity |

| 3-(2-(Thiophen-2-yl)acetamido)benzofuran-2-carboxylic acid | Contains carboxylic acid group | Reduced anticancer activity |

| Thiophene-2-carboxylic acid | Contains thiophene ring only | Limited biological activity |

The unique combination of benzofuran and thiophene moieties in this compound enhances its biological activities compared to these similar compounds .

Case Studies and Research Findings

- Antimicrobial Study : A study published in MDPI highlighted the compound's ability to inhibit Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Cancer Cell Line Research : Another investigation demonstrated that treatment with this compound led to a significant decrease in A549 cell viability, suggesting its potential as a chemotherapeutic agent .

- Inflammation Model : In vivo studies indicated that administration of the compound at doses of 20 mg/kg significantly reduced inflammation markers in carrageenan-induced paw edema models .

Q & A

Q. What are the standard synthetic routes for Ethyl 3-(2-(thiophen-2-yl)acetamido)benzofuran-2-carboxylate?

- Methodological Answer : Synthesis typically involves a multi-step process:

- Step 1 : Formation of the benzofuran core via cyclization of 2-hydroxybenzaldehyde derivatives with ethyl bromoacetate in basic conditions (e.g., Na₂CO₃ in N-methylpyrrolidone) .

- Step 2 : Introduction of the thiophen-2-yl acetamido group via amide coupling. This may use coupling agents like EDCI/HOBt or activated acid chlorides under inert conditions .

- Optimization : Yields (~60–70%) and purity depend on solvent choice (e.g., THF, DMF), temperature control (0–25°C), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzofuran core, ester group (δ ~4.3 ppm for ethyl CH₂), and acetamido protons (δ ~8–10 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₈H₁₅NO₄S) and fragments corresponding to the thiophene and benzofuran moieties .

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) confirm functional groups .

Q. What preliminary biological assays are recommended for activity screening?

- Methodological Answer :

- Antimicrobial Testing : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., melanoma, breast cancer) to assess IC₅₀ values. Apoptosis induction can be confirmed via flow cytometry (Annexin V/PI staining) .

- Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK293) ensures selectivity .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or metabolic stability?

- Methodological Answer :

- SAR Studies : Replace the thiophene moiety with furan or phenyl groups to assess electronic effects on bioactivity. For example, fluorinated analogs (e.g., 4-fluorophenyl) improve metabolic stability in microsomal assays .

- Prodrug Strategies : Convert the ethyl ester to a methyl or tert-butyl ester to modulate lipophilicity and bioavailability. Hydrolysis rates in simulated gastric fluid (pH 1.2–6.8) guide selection .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like cyclooxygenase-2 (COX-2) or tyrosine kinases .

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Assay Standardization : Compare protocols for inconsistencies in cell line origin (e.g., ATCC vs. DSMZ), culture conditions, or compound solubility (DMSO vs. PBS) .

- Orthogonal Validation : Confirm antimicrobial activity with disk diffusion and time-kill assays. For anticancer effects, validate apoptosis via Western blot (caspase-3/7 activation) .

- Meta-Analysis : Pool data from structurally similar compounds (e.g., nitro-thiophene vs. methoxy-phenyl analogs) to identify substituent-dependent trends .

Q. What strategies optimize synthetic yield and scalability?

- Methodological Answer :

- Catalytic Systems : Use Pd/C or Au nanoparticles for regioselective amidation, reducing side products .

- Flow Chemistry : Continuous flow reactors enhance reaction control (temperature/pressure) and reduce batch-to-batch variability .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF for eco-friendly synthesis .

Q. How to evaluate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets like COX-2 or bacterial topoisomerases .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.